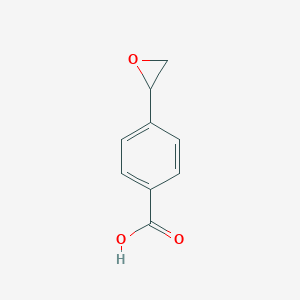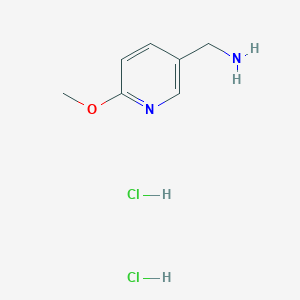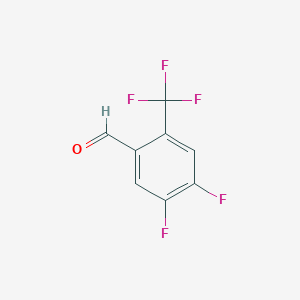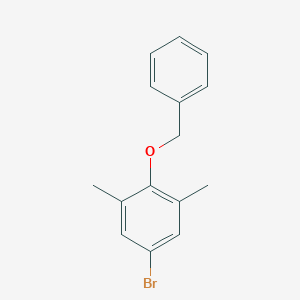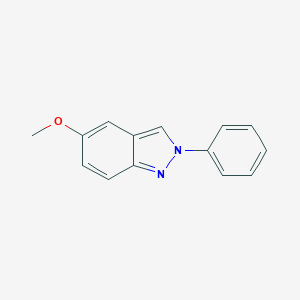
5-Methoxy-2-phenyl-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-phenyl-2H-indazole is a chemical compound that belongs to the indazole family. It is a potent and selective agonist of the cannabinoid receptor CB1. The compound has gained significant attention from researchers due to its potential medical applications.
Mecanismo De Acción
5-Methoxy-2-phenyl-2H-indazole acts as a selective agonist of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system. Activation of the CB1 receptor leads to a decrease in the release of neurotransmitters such as glutamate, GABA, and dopamine. This results in the modulation of neuronal activity, leading to the observed physiological effects of 5-Methoxy-2-phenyl-2H-indazole.
Efectos Bioquímicos Y Fisiológicos
The physiological effects of 5-Methoxy-2-phenyl-2H-indazole include analgesia, anti-inflammatory activity, and neuroprotection. The compound has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to protect neurons from oxidative stress and inflammation-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Methoxy-2-phenyl-2H-indazole in lab experiments include its high potency and selectivity for the CB1 receptor. This allows for more precise manipulation of the endocannabinoid system. However, the compound has a short half-life and is rapidly metabolized in vivo, which can limit its efficacy in certain experiments.
Direcciones Futuras
Future research on 5-Methoxy-2-phenyl-2H-indazole could focus on its potential use in the treatment of various neurological and psychiatric disorders. The compound's anti-inflammatory and neuroprotective properties make it a promising candidate for the treatment of conditions such as Alzheimer's disease and multiple sclerosis. Additionally, further investigation into the compound's mechanism of action could lead to the development of more potent and selective CB1 receptor agonists.
Métodos De Síntesis
The synthesis of 5-Methoxy-2-phenyl-2H-indazole involves the reaction of 2-phenylindole with methoxypropionyl chloride in the presence of a base. The reaction produces 5-Methoxy-2-phenyl-2H-indazole as a white solid with a yield of 60-70%.
Aplicaciones Científicas De Investigación
5-Methoxy-2-phenyl-2H-indazole has been extensively studied for its potential medical applications. It has been found to have anti-inflammatory, neuroprotective, and analgesic properties. The compound has also been investigated for its potential use in the treatment of obesity, anxiety, and depression.
Propiedades
Número CAS |
120455-03-0 |
|---|---|
Nombre del producto |
5-Methoxy-2-phenyl-2H-indazole |
Fórmula molecular |
C14H12N2O |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
5-methoxy-2-phenylindazole |
InChI |
InChI=1S/C14H12N2O/c1-17-13-7-8-14-11(9-13)10-16(15-14)12-5-3-2-4-6-12/h2-10H,1H3 |
Clave InChI |
CTSQKXPWFOXOMS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CN(N=C2C=C1)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC2=CN(N=C2C=C1)C3=CC=CC=C3 |
Sinónimos |
5-METHOXY-2-PHENYL-2H-INDAZOLE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



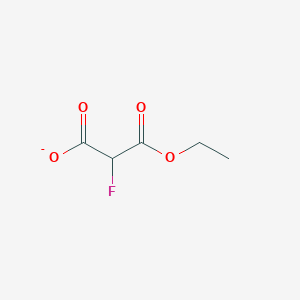
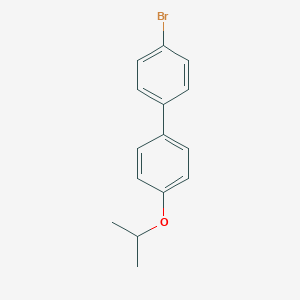
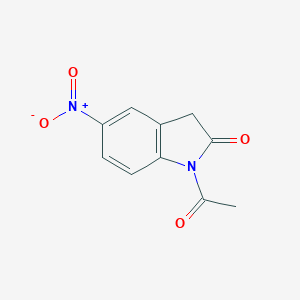
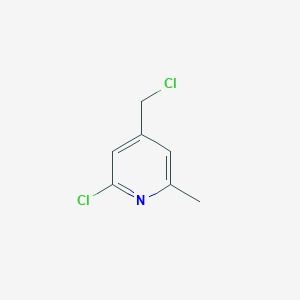
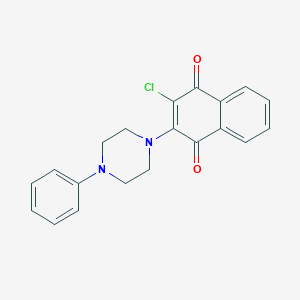
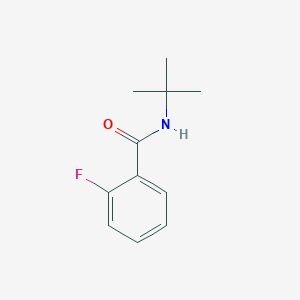
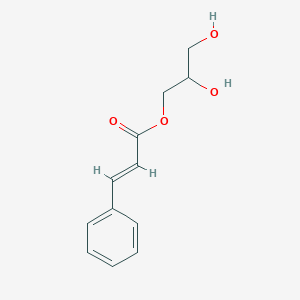
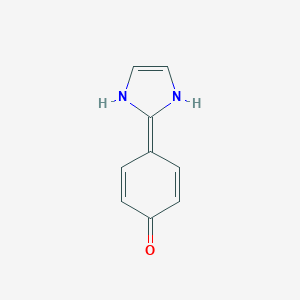
![4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B168544.png)

